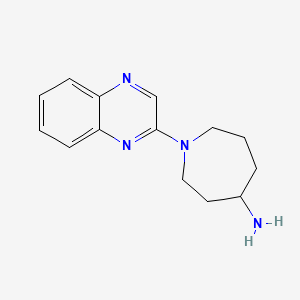

1-Quinoxalin-2-ylazepan-4-amine

Description

1-Quinoxalin-2-ylazepan-4-amine is a heterocyclic organic compound featuring a seven-membered azepane ring fused with a quinoxaline moiety at the 2-position and an amine group at the 4-position. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects . The azepane ring provides conformational flexibility, which may enhance binding affinity to biological targets, while the quinoxaline moiety contributes to π-π stacking interactions in receptor binding .

Properties

IUPAC Name |

1-quinoxalin-2-ylazepan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-11-4-3-8-18(9-7-11)14-10-16-12-5-1-2-6-13(12)17-14/h1-2,5-6,10-11H,3-4,7-9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFDCELFUUXPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C2=NC3=CC=CC=C3N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a metal-catalyzed reaction, such as palladium-catalyzed cross-coupling, to achieve the desired product . The reaction conditions often include the use of organic solvents, elevated temperatures, and specific catalysts to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production of 1-Quinoxalin-2-ylazepan-4-amine may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of recyclable catalysts. These methods aim to improve the efficiency and sustainability of the production process while maintaining high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Quinoxalin-2-ylazepan-4-amine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert quinoxaline derivatives into more reduced forms, such as dihydroquinoxalines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

1-Quinoxalin-2-ylazepan-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Quinoxalin-2-ylazepan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 1-Quinoxalin-2-ylazepan-4-amine and related compounds:

Table 1: Comparative Overview of 1-Quinoxalin-2-ylazepan-4-amine and Analogous Compounds

Structural and Functional Distinctions

Azepane-Based Analogs

- N-Benzylazepan-4-amine: Lacks the quinoxaline moiety but shares the azepane-4-amine backbone. The benzyl group may enhance blood-brain barrier penetration, suggesting neuropharmacological applications . However, the absence of an aromatic heterocycle limits π-π interactions compared to 1-Quinoxalin-2-ylazepan-4-amine.

- N-Benzyl-N-methylazepan-4-amine : The methyl group increases steric hindrance, reducing binding flexibility but improving metabolic stability. This compound is prioritized for antimicrobial research due to its modified reactivity profile .

Quinoxaline and Quinoline Derivatives

- 4-Aminoquinoline derivatives: These compounds, such as chloroquine, exhibit antimalarial activity via heme polymerization inhibition. Their rigid quinoline structure contrasts with the flexible azepane ring in 1-Quinoxalin-2-ylazepan-4-amine, which may allow broader conformational adaptability in target binding .

- Quinoxaline-thiazole hybrids: The fusion of quinoxaline with thiazole rings (e.g., imidazo[2,1-b][1,3]thiazole) demonstrates enhanced kinase inhibition, suggesting that 1-Quinoxalin-2-ylazepan-4-amine’s quinoxaline moiety could similarly target enzymatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.